Resorufin butyrate

Beschreibung

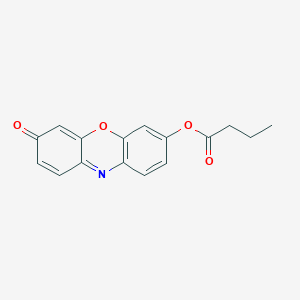

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7-oxophenoxazin-3-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJTZDRUTUWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407477 | |

| Record name | Resorufin butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-42-9 | |

| Record name | Resorufin butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Nature of Resorufin Butyrate: A Technical Guide to its Mechanism of Action and Application

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Resorufin (B1680543) butyrate (B1204436), a widely utilized fluorogenic substrate. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its primary enzymatic activation and the significant downstream cellular effects of its metabolic byproducts. This document delves into the core principles of its application in enzymatic and cell-based assays, providing detailed experimental protocols and quantitative data to facilitate robust and reproducible research.

Core Mechanism: Enzymatic Activation and Fluorogenic Response

Resorufin butyrate is a non-fluorescent molecule that serves as a substrate for a variety of hydrolytic enzymes, primarily triglyceride lipases and cholinesterases.[1][2][3] The core of its mechanism lies in the enzymatic cleavage of the butyrate ester bond. This hydrolysis reaction releases two key products: butyrate and resorufin. The latter, resorufin, is a highly fluorescent compound with a distinct pink color.[4]

The intensity of the fluorescence emitted by resorufin is directly proportional to the enzymatic activity. This property allows for the real-time, quantitative measurement of enzyme kinetics. The excitation and emission maxima of resorufin are typically around 570 nm and 580 nm, respectively, making it compatible with standard fluorescence detection instrumentation. This straightforward and sensitive detection method has established this compound as a valuable tool in high-throughput screening (HTS) for enzyme inhibitors and modulators.

dot

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in enzymatic assays.

Table 1: Kinetic Parameters for Bovine Lipoprotein Lipase (B570770) (bLPL)

| Parameter | Value | Enzyme | Source |

| Km | ~40 µM | Bovine Lipoprotein Lipase |

Table 2: IC50 Values of Lipase Inhibitors Determined by this compound Assay

| Inhibitor | IC50 | Enzyme | Source |

| Orlistat | 2.51 nM | Human Pancreatic Lipase | |

| Procyanidin | 0.55 µM | Human Pancreatic Lipase | |

| Carnosol | 0.58 µM | Human Pancreatic Lipase | |

| Sciadopitysin | 1.36 µM | Human Pancreatic Lipase | |

| Ivermectin | 1.75 µM | Human Pancreatic Lipase | |

| Raloxifene | 5.63 µM | Human Pancreatic Lipase | |

| Sorafenib tosylate | 15.56 µM | Human Pancreatic Lipase |

Experimental Protocols

Enzymatic Assay for Lipase Activity

This protocol provides a general framework for measuring lipase activity using this compound. Optimization of concentrations and incubation times may be necessary for specific enzymes and experimental conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified lipase or esterase

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagent Dilutions:

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 nM).

-

Dilute the enzyme in assay buffer to the desired final concentration (e.g., 10 nM for bLPL).

-

-

Assay Setup:

-

Add 50 µL of the diluted enzyme solution to each well of the microplate.

-

To initiate the reaction, add 50 µL of the diluted this compound solution to each well.

-

Include control wells containing assay buffer and substrate but no enzyme to measure background fluorescence.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~570 nm and an emission wavelength of ~580 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells.

-

Plot the fluorescence intensity against time to determine the initial reaction velocity (V0).

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor before adding the substrate and calculate the percent inhibition.

-

dot

Caption: General experimental workflow for an enzymatic assay.

Downstream Cellular Effects: The Butyrate and Resorufin Moieties

The utility of this compound in cell-based assays requires careful consideration of the biological activities of its hydrolysis products.

The Bioactivity of Butyrate

The released butyrate is a short-chain fatty acid (SCFA) with well-documented and potent biological effects. Researchers using this compound in cellular systems must be aware of these potential off-target effects.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of histone deacetylases. This can lead to changes in gene expression, cell cycle arrest, and induction of apoptosis.

-

G-Protein Coupled Receptor (GPCR) Signaling: Butyrate can activate specific GPCRs, such as GPR41 and GPR43, which are involved in various physiological processes, including immune regulation and metabolism.

-

Modulation of Signaling Pathways: Butyrate has been shown to influence key signaling pathways, including NF-κB, which plays a central role in inflammation.

dot

Caption: Signaling pathways affected by butyrate.

Considerations for Resorufin in Cellular Assays

While resorufin is a valuable fluorescent reporter, its potential for cytotoxicity, particularly in long-term cell culture experiments, should be acknowledged. High concentrations of resorufin or prolonged exposure can interfere with cell viability and metabolic activity. Therefore, it is crucial to perform appropriate controls and to use the lowest effective concentration of this compound in cell-based assays.

Conclusion

This compound is a powerful tool for the study of lipases and esterases due to its simple and sensitive fluorogenic mechanism. However, a comprehensive understanding of its mechanism of action extends beyond the initial enzymatic cleavage. The bioactivity of its hydrolysis products, butyrate and resorufin, necessitates careful experimental design and data interpretation, especially in the context of cell-based assays. By considering both the primary enzymatic reaction and the potential downstream cellular effects, researchers can leverage the full potential of this compound for accurate and insightful scientific discovery.

References

Resorufin Butyrate: A Fluorogenic Substrate for Cholinesterase Activity and Inhibition Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin (B1680543) butyrate (B1204436) is a fluorogenic substrate utilized in biochemical assays to measure the activity of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes play a crucial role in the regulation of cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine.[3][4][5] The inhibition of cholinesterases is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis, making the accurate measurement of their activity essential in drug discovery and development. This technical guide provides a comprehensive overview of resorufin butyrate, its mechanism of action, experimental protocols for its use, and its application in inhibitor screening.

Core Concepts

Chemical Properties and Mechanism of Action

This compound is the butyrate ester of resorufin. In its esterified form, it is a non-fluorescent molecule. Upon enzymatic cleavage by a cholinesterase, the highly fluorescent product, resorufin, is released. The increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for a sensitive and continuous monitoring of the reaction.

The enzymatic reaction can be visualized as follows:

References

A Technical Guide to the Fluorescence Properties of Resorufin Butyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence properties of Resorufin butyrate (B1204436), a key fluorogenic substrate used in a variety of enzymatic assays. This document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols to enable its effective application in research and drug development.

Introduction

Resorufin butyrate is a non-fluorescent molecule that serves as a substrate for various esterase enzymes, most notably triglyceride lipases and cholinesterases.[1][2] Upon enzymatic cleavage of the butyrate group, it is hydrolyzed to produce Resorufin, a highly fluorescent compound with a distinct pink color.[3] This enzymatic conversion forms the basis of a sensitive and continuous assay for detecting enzyme activity. The fluorescence intensity of the resulting Resorufin is directly proportional to the enzymatic activity, making it an invaluable tool for high-throughput screening and enzyme kinetics studies.[4][5]

Mechanism of Fluorescence

The fluorescence of the this compound system is dependent on the enzymatic hydrolysis of the substrate. In its native state, the butyrate group attached to the Resorufin core quenches its fluorescence. Esterases, such as lipases or cholinesterases, catalyze the cleavage of the ester bond, releasing the highly fluorescent Resorufin molecule.

Quantitative Fluorescence Properties

The utility of this compound as a fluorogenic substrate is defined by the distinct spectral properties of its hydrolysis product, Resorufin. The following tables summarize the key quantitative data for Resorufin.

| Property | Value | Notes |

| Excitation Maximum (λex) | 571 nm | Can range from 530-570 nm depending on the source and conditions. |

| Emission Maximum (λem) | 584 nm | Can range from 580-590 nm. |

| Molar Extinction Coefficient (ε) | 65,000 cm⁻¹M⁻¹ | Measured in Methanol. |

| Quantum Yield (Φ) | 0.75 |

Table 1: Core Fluorescence Properties of Resorufin

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₁₆H₁₃NO₄ | 283.28 g/mol | 15585-42-9 |

| Resorufin | C₁₂H₇NO₃ | 213.19 g/mol | 635-78-9 |

Table 2: Physicochemical Properties

Experimental Protocols

This section provides a detailed methodology for a typical enzyme assay using this compound as a substrate. The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Preparation of Stock Solutions

This compound Stock Solution (e.g., 10 mM):

-

Weigh out the required amount of this compound powder.

-

Dissolve the powder in a suitable organic solvent such as DMSO or DMF to a final concentration of 10 mM.

-

Store the stock solution at -20°C or -80°C, protected from light. For frequent use, aliquots can be stored at 4°C for shorter periods.

Enzyme Stock Solution:

-

Prepare the enzyme stock solution in a buffer appropriate for maintaining its activity.

-

The final concentration of the enzyme will depend on its specific activity and should be determined empirically.

Assay Buffer:

-

A common assay buffer is Phosphate-Buffered Saline (PBS) at pH 7.5. The buffer composition should be optimized for the specific enzyme being assayed.

Enzyme Assay Protocol

The following protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Prepare the Reaction Mixture: In each well of a black, opaque 96-well plate, add the assay buffer.

-

Add Enzyme: Add the desired amount of enzyme to the wells. Include control wells with no enzyme to measure background fluorescence.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period to allow the temperature to equilibrate.

-

Initiate the Reaction: Add the this compound stock solution to each well to achieve the desired final concentration (e.g., in the low micromolar range).

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader.

-

Excitation Wavelength: 560 nm

-

Emission Wavelength: 590 nm

-

Measurement Mode: Kinetic, with readings taken at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.

-

Plot the fluorescence intensity against time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a high-throughput screening assay using this compound.

Conclusion

This compound is a robust and versatile fluorogenic substrate for the continuous monitoring of esterase activity. Its favorable spectroscopic properties, including a high extinction coefficient and quantum yield upon conversion to Resorufin, provide excellent sensitivity for a wide range of applications in drug discovery and diagnostics. The straightforward assay protocol and compatibility with high-throughput screening platforms make it an essential tool for researchers and scientists in the field. Careful optimization of assay conditions is crucial to ensure accurate and reproducible results.

References

An In-depth Technical Guide to Resorufin Butyrate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin (B1680543) butyrate (B1204436) is a versatile fluorogenic substrate widely employed in biochemical and cell-based assays. Its utility lies in its non-fluorescent nature, which upon enzymatic cleavage, yields the highly fluorescent product, resorufin. This property makes it an invaluable tool for the sensitive and continuous monitoring of various enzymatic activities, particularly those of lipases and cholinesterases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Resorufin butyrate, complete with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound, systematically named (7-oxophenoxazin-3-yl) butanoate, is an ester derivative of resorufin. The butyrate group renders the molecule non-fluorescent. Enzymatic hydrolysis of this ester linkage releases resorufin, a highly fluorescent molecule with a distinct pink color.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 15585-42-9 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₃NO₄ | [2] |

| Molecular Weight | 283.28 g/mol | |

| Appearance | Orange crystalline solid | |

| Melting Point | 136 - 138 °C | |

| IUPAC Name | (7-oxophenoxazin-3-yl) butanoate | |

| InChI Key | RGJTZDRUTUWWTD-UHFFFAOYSA-N | |

| Canonical SMILES | CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Spectral Properties

The utility of this compound as a fluorogenic substrate is defined by the spectral properties of its hydrolysis product, resorufin.

| Property | Wavelength (nm) | Reference |

| Excitation (Resorufin) | 540-570 | |

| Emission (Resorufin) | 580-590 | |

| Quantum Yield (Resorufin in Water) | 0.75 |

Solubility

The solubility of this compound in various solvents is a critical factor for its use in different assay formats.

| Solvent | Solubility | Reference |

| DMSO | 5 mg/mL | |

| DMF | 20 mg/mL | |

| Ethanol | 0.1 mg/mL | |

| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL |

Mechanism of Action: Enzymatic Hydrolysis

The fundamental principle behind the use of this compound is its enzymatic hydrolysis. In the presence of a suitable hydrolase, such as a lipase (B570770) or cholinesterase, the ester bond is cleaved, releasing butyric acid and the highly fluorescent resorufin. The increase in fluorescence intensity over time is directly proportional to the enzymatic activity.

Caption: Enzymatic cleavage of non-fluorescent this compound.

Experimental Protocols

High-Throughput Lipase Assay

This protocol is adapted from a study on a soluble and monomeric high-throughput substrate for triglyceride lipase.

Materials:

-

This compound

-

Bovine lipoprotein lipase (bLPL)

-

Phosphate-buffered saline (PBS), pH 7.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

384-well microplates (black, clear bottom)

-

Fluorescence plate reader with excitation/emission wavelengths of ~500/593 nm

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare the assay buffer: PBS, pH 7.5, containing 5% DMSO.

-

Prepare the enzyme solution: Dilute bLPL in the assay buffer to a final concentration of 10 nM.

-

Prepare the substrate solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 100 nM.

-

Assay setup:

-

Add 25 µL of the enzyme solution to each well of the 384-well plate.

-

To test for inhibitors, add the compound of interest at this stage and incubate for a desired period (e.g., 30 minutes).

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence at an excitation wavelength of ~500 nm and an emission wavelength of ~593 nm over time (e.g., every minute for 60 minutes).

-

-

Data Analysis:

-

The rate of the reaction is determined by the linear portion of the fluorescence increase over time.

-

Enzyme activity is proportional to the slope of this line.

-

Caption: A generalized workflow for a lipase assay using this compound.

Cholinesterase Assay

This compound is also a substrate for cholinesterase. The principle of the assay is identical to the lipase assay, where the enzymatic activity of cholinesterase is monitored by the increase in fluorescence due to the production of resorufin. The assay conditions, such as buffer pH and substrate concentration, would need to be optimized for the specific cholinesterase being studied.

Cell Viability and Cytotoxicity Assays

While this compound itself is not typically used for cell viability assays, its hydrolysis product, resorufin, is the fluorescent end-product of the widely used resazurin (B115843) (AlamarBlue®) assay. In this assay, the non-fluorescent resazurin is reduced by metabolically active cells to the fluorescent resorufin. This principle can be adapted to measure the activity of intracellular esterases using a cell-permeable ester of resorufin.

The conversion of resazurin to resorufin by cellular reductases is a key indicator of metabolic activity and, therefore, cell viability.

References

A Technical Guide to the Solubility of Resorufin Butyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of resorufin (B1680543) butyrate (B1204436) in various common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the effective use of this fluorogenic substrate for in vitro assays. This document details quantitative solubility data, experimental protocols for solubility determination, and relevant biological signaling pathways where resorufin butyrate is a key reagent.

Quantitative Solubility of this compound

This compound is a hydrophobic compound, and its solubility is a critical factor for its application in enzymatic assays, particularly in aqueous buffer systems. The following table summarizes the available quantitative solubility data for this compound in several organic solvents and a buffered aqueous solution.

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~ 5[1][2] | A common solvent for creating high-concentration stock solutions. |

| Dimethylformamide (DMF) | ~ 20[1][2] | Offers the highest solubility among the tested organic solvents. |

| Ethanol | ~ 0.1[1] | Significantly lower solubility compared to DMSO and DMF. |

| Methanol (B129727) | Soluble | While qualitatively described as soluble in alcohols, specific quantitative data in mg/mL for methanol is not readily available in the reviewed literature. |

| Acetone | Soluble | Similar to methanol, this compound is expected to be soluble, but precise quantitative data is not specified in the available resources. |

| DMF:PBS (pH 7.2) (1:7) | ~ 0.12 | Demonstrates the limited solubility in aqueous buffers even with a co-solvent. For maximum solubility, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of preclinical drug development and in vitro assay design. Two common methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution into an aqueous buffer. This method is often used in high-throughput screening to identify compounds with potential solubility issues early in the discovery process.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a new microplate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility and biological assays.

-

Incubation: The plate is typically incubated at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Detection of Precipitation: The amount of precipitated material is measured. Common detection methods include:

-

Turbidimetry/Nephelometry: Measures the light scattering caused by insoluble particles.

-

Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the soluble compound in the supernatant is determined by measuring its absorbance at a specific wavelength.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Equilibrium) Solubility Assay Protocol

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true" solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer, or organic solvent).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): Provides accurate quantification.

-

UV/Vis Spectroscopy: A simpler method if this compound has a distinct chromophore.

-

-

Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent at that specific temperature.

Signaling Pathways and Applications

This compound serves as a fluorogenic substrate for various esterases, most notably triglyceride lipases and cholinesterases. Upon enzymatic cleavage of the butyrate group, the highly fluorescent product, resorufin, is released. This property allows for the continuous monitoring of enzyme activity.

Triglyceride Hydrolysis Pathway

Triglyceride lipases, such as lipoprotein lipase (B570770) (LPL), hepatic lipase (HL), and endothelial lipase (EL), play a crucial role in lipid metabolism by hydrolyzing triglycerides into fatty acids and glycerol. This process is fundamental for energy homeostasis. This compound can be used to assay the activity of these lipases in vitro.

Cholinergic Signaling Pathway

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are essential enzymes in the nervous system that terminate neurotransmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. This compound can act as a substrate for these enzymes, allowing for the measurement of their activity, which is relevant in the study of neurodegenerative diseases and the screening of cholinesterase inhibitors.

References

A Technical Guide to Resorufin Butyrate: Excitation, Emission, and Assay Protocols for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Resorufin butyrate (B1204436), a versatile fluorogenic substrate, for researchers, scientists, and professionals in drug development. This document details its spectral properties, enzymatic hydrolysis, and applications in high-throughput screening, supported by experimental protocols and signaling pathway diagrams.

Core Concepts: From Non-Fluorescent to Highly Fluorescent

Resorufin butyrate is a valuable tool in biochemical assays due to its property as a fluorogenic substrate. In its native state, it is a non-fluorescent molecule. However, upon enzymatic cleavage by esterases such as triglyceride lipases and cholinesterases, it releases the highly fluorescent compound, Resorufin. This reaction forms the basis of a sensitive and continuous assay to measure the activity of these enzymes. The quantification of Resorufin's fluorescence allows for the determination of enzyme activity, making it a powerful tool in drug discovery for screening potential therapeutic agents.[1][2]

Spectral Properties of this compound and Resorufin

The utility of this compound as a fluorogenic substrate is fundamentally tied to the distinct spectral properties of its hydrolyzed product, Resorufin. While this compound itself is essentially non-fluorescent, Resorufin exhibits strong fluorescence with excitation and emission maxima in the yellow-orange region of the spectrum. This significant change in fluorescence upon enzymatic activity provides a high signal-to-noise ratio, crucial for sensitive assays.

Below is a summary of the reported excitation and emission maxima for Resorufin, the fluorescent product of this compound hydrolysis.

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Source |

| Resorufin | 570 | 580 | [1][3] |

| Resorufin | 571 | 584 | [4] |

| Resorufin | 563 | 587 | |

| Resorufin | 572 | 586 | |

| Resorufin | 540 | 590 | |

| Resorufin | 500 | 593 |

Note: The variations in the reported maxima can be attributed to differences in solvent conditions and instrumentation.

Enzymatic Hydrolysis of this compound

The core of the this compound assay is its enzymatic hydrolysis. This process is a classic example of enzyme kinetics and can be adapted for various applications, including high-throughput screening (HTS) for enzyme inhibitors or activators.

Figure 1: Enzymatic hydrolysis of this compound.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

-

This compound Stock Solution: Dissolve this compound in a suitable organic solvent such as DMSO or DMF to a concentration of 1-10 mM. For example, to prepare a 5 mM stock solution in DMSO, dissolve 5 mg of this compound (MW: 283.28 g/mol ) in 3.53 mL of DMSO. Store the stock solution at -20°C or -80°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare the enzyme stock solution in an appropriate buffer as recommended by the supplier. The final concentration will depend on the specific activity of the enzyme and the desired assay conditions. Store aliquots at -20°C or -80°C.

-

Assay Buffer: A common assay buffer is Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl buffer. The choice of buffer may depend on the optimal pH for the enzyme being assayed.

High-Throughput Screening (HTS) Assay for Lipase Inhibitors

This protocol is adapted for a 384-well plate format, suitable for screening large compound libraries.

-

Compound Plating: Add 1 µL of test compounds (at various concentrations) and controls (e.g., a known inhibitor and a vehicle control like DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 20 µL of the lipase solution (e.g., bovine lipoprotein lipase at 10 nM in PBS, pH 7.5 with 5% DMSO) to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of this compound solution (e.g., 100 nM in PBS, pH 7.5 with 5% DMSO) to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Resorufin (e.g., Ex/Em = 570/580 nm). Kinetic readings are taken every 1-2 minutes for a duration of 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence intensity over time). Determine the percent inhibition for each compound concentration and calculate the IC50 values for active inhibitors.

Figure 2: High-throughput screening workflow for lipase inhibitors.

Application in Signaling Pathway Analysis

This compound-based assays can be employed to study signaling pathways that modulate the activity of lipases or cholinesterases. For example, in cholinergic neurotransmission, acetylcholinesterase (AChE) plays a critical role in terminating the signal by hydrolyzing acetylcholine (B1216132) (ACh). Inhibitors of AChE are used therapeutically to enhance cholinergic signaling in conditions like Alzheimer's disease. A this compound assay can be used to screen for novel AChE inhibitors that could modulate this pathway.

Figure 3: Role of acetylcholinesterase in a cholinergic synapse.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that enables the continuous measurement of lipase and cholinesterase activity. Its application in high-throughput screening facilitates the discovery of novel enzyme modulators, which is of significant interest in drug development. The straightforward nature of the assay, combined with its high signal-to-noise ratio, makes it an indispensable tool for researchers in both academic and industrial settings. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research endeavors.

References

A Technical Guide to Resorufin Butyrate Hydrolysis for Researchers and Drug Development Professionals

An in-depth exploration of the principles, applications, and methodologies surrounding the enzymatic hydrolysis of Resorufin butyrate (B1204436), a key fluorogenic substrate in enzyme kinetics and high-throughput screening.

Resorufin butyrate is a versatile and widely utilized fluorogenic substrate for the sensitive detection of various hydrolytic enzymes, primarily triglyceride lipases and cholinesterases.[1][2] Its application is crucial in fundamental research and drug discovery for identifying and characterizing enzyme modulators. This technical guide provides a comprehensive overview of the core principles of this compound hydrolysis, detailed experimental protocols, and a summary of key quantitative data to aid researchers in their scientific endeavors.

The Core Principle: A Fluorogenic Transformation

The utility of this compound lies in its chemical structure, which renders it essentially non-fluorescent. However, upon enzymatic cleavage of the butyrate group by a target hydrolase, the highly fluorescent molecule Resorufin is released.[1] This transformation allows for the real-time monitoring of enzyme activity by measuring the increase in fluorescence intensity. The excitation and emission maxima of the liberated Resorufin are approximately 570 nm and 580 nm, respectively, placing the signal in a spectral range that minimizes interference from autofluorescence of common biological molecules.[1][3]

The enzymatic hydrolysis of this compound is a robust and sensitive method, making it particularly suitable for high-throughput screening (HTS) applications aimed at discovering novel enzyme inhibitors or activators. The assay's simplicity and reliability are underscored by its favorable Z' values (often greater than 0.8), a statistical indicator of assay quality in HTS.

Quantitative Data on this compound Hydrolysis

The following tables summarize key quantitative parameters for the hydrolysis of this compound by various enzymes, compiled from the available scientific literature.

| Chemical and Physical Properties | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₄ | |

| Molecular Weight | 283.3 g/mol | |

| Excitation Maximum (Resorufin) | ~570 nm | |

| Emission Maximum (Resorufin) | ~580 nm | |

| Purity | ≥98% |

| Enzyme Kinetic Parameters | Value | Enzyme | Source |

| Michaelis Constant (Kₘ) | ~40 µM | Bovine Lipoprotein Lipase (B570770) (bLPL) |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are generalized yet comprehensive protocols for measuring the enzymatic hydrolysis of this compound.

Protocol 1: High-Throughput Screening of Lipase Activity

This protocol is adapted for a 384-well plate format, ideal for screening chemical libraries for potential lipase modulators.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified lipase (e.g., bovine lipoprotein lipase, bLPL)

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

384-well, opaque-walled microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 nM). Note that the final DMSO concentration should be kept low (e.g., 5%) to avoid enzyme inhibition.

-

Dilute the lipase in assay buffer to the desired final concentration (e.g., 10 nM bLPL).

-

-

Assay Setup:

-

Add the test compounds (and controls) to the wells of the 384-well plate.

-

Add the diluted lipase solution to all wells except for the negative control (no enzyme) wells.

-

To initiate the reaction, add the diluted this compound solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time (e.g., for 60 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 570 nm and 580 nm, respectively. The kinetic data will show a linear increase in fluorescence in the presence of active enzyme.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

-

Determine the percentage of inhibition or activation for each test compound relative to the control wells.

-

Protocol 2: General Assay for Cholinesterase Activity

This protocol provides a framework for measuring cholinesterase activity using this compound as a substrate.

Materials:

-

This compound stock solution

-

Cholinesterase enzyme (e.g., from human serum)

-

Appropriate buffer system (e.g., Tris-HCl, pH 7.4)

-

Fluorometer or microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a suitable reaction vessel (e.g., cuvette or microplate well), prepare a reaction mixture containing the buffer and the cholinesterase enzyme at the desired concentration.

-

-

Substrate Addition:

-

Initiate the reaction by adding a specific concentration of this compound to the reaction mixture.

-

-

Fluorescence Monitoring:

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths.

-

-

Kinetic Analysis:

-

Record the fluorescence intensity over time to determine the rate of Resorufin production, which is directly proportional to the cholinesterase activity.

-

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Caption: Enzymatic hydrolysis of this compound.

Caption: High-throughput screening workflow.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals studying hydrolytic enzymes. Its robust fluorogenic properties, coupled with well-established assay protocols, enable sensitive and high-throughput analysis of enzyme activity. By understanding the core principles of its hydrolysis and adhering to detailed experimental methodologies, scientists can effectively leverage this substrate to advance their research and discovery efforts.

References

A Technical Guide to Detecting Esterase Activity with Resorufin Butyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of resorufin (B1680543) butyrate (B1204436) as a fluorogenic substrate for the sensitive detection of esterase activity. Esterases, a broad class of hydrolase enzymes, play crucial roles in various physiological and pathological processes, making them important targets in drug discovery and diagnostics. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation for utilizing resorufin butyrate in a high-throughput screening context.

Core Principles

This compound is a non-fluorescent molecule that serves as an excellent substrate for various esterases, including triglyceride lipases and cholinesterases.[1][2] The fundamental principle of this assay lies in the enzymatic hydrolysis of the butyrate group from the resorufin molecule. This cleavage releases the highly fluorescent product, resorufin, which can be quantified to determine esterase activity.[2] The production of resorufin can be monitored by measuring the increase in fluorescence over time.

The enzymatic reaction is as follows:

This compound (non-fluorescent) + H₂O ---(Esterase)---> Resorufin (fluorescent) + Butyric Acid

This assay is particularly advantageous due to its simplicity, high sensitivity, and suitability for high-throughput screening (HTS) formats.[3][4] The solubility and monomeric nature of this compound under assay conditions help to avoid artifacts often associated with lipid-based substrates.

Figure 1: Enzymatic Hydrolysis of this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its fluorescent product, resorufin.

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Formula | C₁₆H₁₃NO₄ | |

| Molecular Weight | 283.3 g/mol | |

| Purity | ≥98% | |

| Solubility | DMF: 20 mg/mL, DMSO: 5 mg/mL, Ethanol: 0.1 mg/mL | |

| Storage | -20°C, protect from light | |

| Fluorogenic Properties | ||

| Excitation Wavelength (Resorufin) | 540-570 nm | |

| Emission Wavelength (Resorufin) | 580-593 nm | |

| Assay Conditions | ||

| pH | 7.5 | |

| Buffer | Phosphate-Buffered Saline (PBS) | |

| DMSO Concentration | 5% | |

| Substrate Concentration (this compound) | 100 nM - 2.3 µM | |

| Enzyme Concentration (e.g., bLPL) | 10-12 nM |

Experimental Protocols

This section provides a detailed methodology for performing an esterase activity assay using this compound. The protocol can be adapted for purified enzymes or cell-based systems.

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.

-

Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.5. For cell-based assays, a suitable cell culture medium can be used.

-

Enzyme Solution: Prepare a stock solution of the esterase enzyme in the assay buffer. The final concentration will need to be optimized for the specific enzyme and assay conditions.

-

Positive Control: A purified, active esterase of known concentration.

-

Negative Control: Assay buffer without the enzyme or a heat-inactivated enzyme.

Assay Procedure (96- or 384-well plate format)

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Dilute the enzyme solution to the desired final concentration (e.g., 2X the final assay concentration).

-

-

Assay Plate Setup:

-

Add 50 µL of the enzyme solution to the appropriate wells of a black, clear-bottom microplate.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.

-

Add 50 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 560 nm, Em: 590 nm).

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis

-

Background Subtraction: Subtract the fluorescence readings of the negative control wells from all other readings.

-

Calculate Reaction Velocity: Plot the fluorescence intensity versus time for each well. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion.

-

Determine Esterase Activity: The esterase activity is directly proportional to the calculated reaction velocity. For quantitative analysis, a standard curve can be generated using known concentrations of resorufin.

-

Inhibitor Studies: For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ of inhibited reaction / V₀ of uninhibited reaction)] x 100

Figure 2: Experimental Workflow for Esterase Activity Assay

Application in Drug Development and Cellular Health

The measurement of esterase activity is a valuable tool in drug development and for assessing cellular health. Changes in esterase activity can be indicative of various cellular processes, including cell viability, proliferation, and cytotoxicity.

-

Drug Discovery: This assay can be used in high-throughput screening campaigns to identify novel inhibitors or activators of specific esterases that are implicated in disease.

-

Cellular Health: Intracellular esterase activity is often correlated with cell membrane integrity and overall metabolic function. A decrease in esterase activity can signify cellular stress or toxicity.

Figure 3: Correlation of Esterase Activity with Cellular States

Conclusion

This compound provides a robust and sensitive method for the detection of esterase activity. Its favorable chemical and fluorescent properties make it an ideal substrate for a wide range of applications, from basic research to high-throughput drug screening. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement this assay in their laboratories.

References

An In-depth Technical Guide to Resorufin Butyrate Assays: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation of Resorufin butyrate (B1204436) assays. This fluorogenic assay is a robust and sensitive method for measuring the activity of various esterases, primarily triglyceride lipases and cholinesterases. Its application is particularly valuable in high-throughput screening (HTS) for the discovery of enzyme modulators.

Core Principles of the Resorufin Butyrate Assay

The this compound assay is based on the enzymatic hydrolysis of a non-fluorescent substrate, this compound, to produce the highly fluorescent compound, Resorufin. The intensity of the fluorescent signal is directly proportional to the enzymatic activity, allowing for quantitative measurement.

The central reaction involves the cleavage of the butyrate group from this compound by an esterase. This process releases Resorufin, which exhibits strong fluorescence with excitation and emission maxima typically around 570 nm and 580 nm, respectively[1][2]. The non-fluorescent nature of the substrate and the high fluorescence of the product provide a high signal-to-background ratio, making this assay highly sensitive.[3]

One of the key advantages of using this compound is that it is a soluble and monomeric substrate under typical assay conditions.[3][4] This avoids the complications and potential artifacts associated with particle-based assays that have historically been used for screening lipases.

Enzymatic Reaction Pathway

The enzymatic hydrolysis of this compound by a lipase (B570770) or esterase is a single-step reaction that yields two products: Resorufin and butyric acid.

Experimental Workflow

The general workflow for a this compound assay is straightforward and adaptable for high-throughput screening formats.

Detailed Experimental Protocols

Below are detailed methodologies for performing this compound assays for lipase activity, which can be adapted for other esterases.

4.1. Materials and Reagents

-

This compound: Stock solution typically prepared in DMSO.

-

Enzyme: e.g., bovine lipoprotein lipase (bLPL), human pancreatic lipase, or cholinesterase.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.5 is commonly used. Other buffers like TRIS can also be utilized.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and test compounds.

-

Microplates: 96-well or 384-well black, opaque-walled plates are recommended to minimize light scatter and background fluorescence.

-

Fluorescence Plate Reader: Capable of excitation at ~570 nm and emission detection at ~580 nm.

4.2. General Lipase Activity Assay Protocol

This protocol is based on a high-throughput screening format.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the enzyme to the desired concentration in assay buffer (e.g., 10 nM bLPL in PBS, pH 7.5).

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer (e.g., 100 nM). The final DMSO concentration in the assay should be kept low (e.g., ≤5%) to avoid enzyme inhibition.

-

-

Assay Procedure:

-

Add the enzyme solution to the wells of the microplate.

-

For inhibitor screening, add the test compounds at various concentrations and pre-incubate with the enzyme for a defined period (e.g., 30 minutes).

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) or as an endpoint reading.

-

-

Controls:

-

Negative Control (No Enzyme): Assay buffer and this compound to determine the rate of spontaneous substrate hydrolysis.

-

Positive Control (No Inhibitor): Enzyme and this compound to determine the maximum enzyme activity.

-

4.3. Data Analysis

-

Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) by fitting the linear portion of the kinetic curve.

-

For inhibitor screening, plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistics equation) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from this compound assays reported in the literature.

| Parameter | Enzyme | Substrate Concentration | Enzyme Concentration | Buffer Conditions | Value | Reference |

| IC50 | Bovine Lipoprotein Lipase | 100 nM | 10 nM | PBS, pH 7.5, 5% DMSO | 301 ± 39 nM (for M-352 inhibitor) | |

| Km (approx.) | Bovine Lipoprotein Lipase | Varied | 12 nM | PBS, pH 7.5, 5% DMSO | ~40 µM | |

| Z'-factor | Bovine Lipoprotein Lipase | Not specified | Not specified | Not specified | > 0.8 |

Troubleshooting and Considerations

-

Substrate Solubility: Although this compound is more soluble than many other lipase substrates, at high concentrations it can become insoluble. It is crucial to work within the linear range of the assay and ensure the substrate remains in solution.

-

Inner Filter Effect: At high concentrations of Resorufin, the excitation and emitted light can be absorbed by the product itself, leading to a non-linear relationship between fluorescence and concentration.

-

Photobleaching: Resorufin can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize exposure times during measurement.

-

Compound Interference: When screening chemical libraries, some compounds may be inherently fluorescent or may quench the fluorescence of Resorufin, leading to false-positive or false-negative results. Appropriate controls are necessary to identify such interferences.

By understanding the core principles and adhering to optimized protocols, researchers can effectively utilize this compound assays for the sensitive and reliable quantification of esterase activity in various research and drug discovery applications.

References

Methodological & Application

Application Notes and Protocols for Resorufin Butyrate Lipase Assay in 96-Well Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in various biological processes and industrial applications. Accurate and efficient measurement of lipase (B570770) activity is essential for basic research, disease diagnosis, and the development of therapeutic agents. The resorufin (B1680543) butyrate (B1204436) lipase assay is a sensitive and continuous fluorometric method suitable for high-throughput screening in a 96-well plate format. This application note provides a detailed protocol for performing this assay, including data analysis and interpretation.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, resorufin butyrate, by lipase. The reaction releases the highly fluorescent product, resorufin. The increase in fluorescence intensity is directly proportional to the lipase activity and can be monitored over time using a fluorescence plate reader. Resorufin has an excitation maximum at approximately 571 nm and an emission maximum at around 584 nm.[1]

Caption: Enzymatic hydrolysis of this compound by lipase.

Materials and Reagents

-

Lipase source: Purified enzyme or biological sample (e.g., cell lysate, plasma).

-

This compound: Substrate, to be dissolved in DMSO.

-

Resorufin: Standard for creating a calibration curve.

-

Dimethyl Sulfoxide (DMSO): For dissolving this compound and resorufin.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.5, is commonly used.

-

96-well Plates: Black, clear-bottom plates are recommended for fluorescence assays to minimize background and light scattering.

-

Fluorescence Microplate Reader: Capable of excitation at ~570 nm and emission at ~585 nm.

-

Multichannel Pipettes and Reagent Reservoirs

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution (e.g., 20 µM): Dilute the 10 mM stock solution in assay buffer to the desired final concentration. Prepare this solution fresh before each experiment.

-

Lipase Stock Solution: Prepare a concentrated stock of the lipase in a suitable buffer and store according to the manufacturer's instructions.

-

Working Lipase Solution: On the day of the experiment, dilute the lipase stock solution to the desired concentration in cold assay buffer. Keep on ice.

-

Resorufin Standard Stock Solution (1 mM): Dissolve resorufin in DMSO. Store at -20°C, protected from light.

-

Resorufin Standards for Calibration Curve: Prepare a series of dilutions of the 1 mM resorufin stock solution in assay buffer to generate a standard curve (e.g., 0-10 µM).

Assay Procedure in 96-Well Plate

The following protocol is for a total reaction volume of 100 µL per well. Adjust volumes as needed.

References

High-Throughput Screening Assay Using Resorufin Butyrate for Esterase and Lipase Activity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization. The Resorufin butyrate (B1204436) assay is a robust, sensitive, and cost-effective fluorogenic method for measuring the activity of esterases and lipases in an HTS format. This assay relies on the enzymatic hydrolysis of the non-fluorescent substrate, Resorufin butyrate, into the highly fluorescent product, Resorufin. The resulting fluorescence intensity is directly proportional to the enzyme's activity, providing a reliable method for identifying enzyme modulators.

The principle of the assay is based on the cleavage of the butyrate group from this compound by an active enzyme. This cleavage releases Resorufin, which exhibits strong fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively.[1] This method is particularly advantageous for HTS due to its simplicity, high signal-to-background ratio, and adaptability to automated liquid handling systems.[2][3]

Core Applications

-

Enzyme Activity Profiling: Rapidly determine the activity of purified or crude enzyme preparations.

-

High-Throughput Screening (HTS): Screen large compound libraries for potential inhibitors or activators of target esterases or lipases.

-

Structure-Activity Relationship (SAR) Studies: Characterize the potency and efficacy of lead compounds.

-

Enzyme Kinetics: Determine kinetic parameters such as Km and Vmax.

Assay Principle and Workflow

The enzymatic reaction at the heart of this assay is a simple hydrolysis event.

The general workflow for a high-throughput screening campaign using the this compound assay involves several key steps, from plate preparation to data analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters and typical results obtained from HTS assays using this compound.

Table 1: Recommended Reagent Concentrations and Conditions

| Parameter | Recommended Value | Notes |

| Substrate (this compound) | 100 nM - 2.3 µM | Higher concentrations may lead to insolubility.[3][4] |

| Enzyme (e.g., bLPL) | 10 - 12 nM | Concentration should be optimized for linear reaction kinetics. |

| Assay Buffer | PBS, pH 7.5 | |

| DMSO Concentration | ≤ 5% | To maintain enzyme stability and compound solubility. |

| Excitation Wavelength | ~570 nm | |

| Emission Wavelength | ~580 - 593 nm | |

| Assay Format | 96-, 384-, or 1536-well plates |

Table 2: Assay Performance Metrics

| Metric | Typical Value | Significance |

| Z'-factor | > 0.8 | Indicates an excellent and robust assay suitable for HTS. |

| Signal-to-Background (S/B) | > 8 | A high S/B ratio ensures good assay sensitivity. |

| Coefficient of Variation (CV) | < 15% | Demonstrates good reproducibility of the assay. |

Experimental Protocols

Protocol 1: General Enzyme Activity Assay

This protocol is designed to measure the activity of an esterase or lipase preparation.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Enzyme preparation (purified or crude)

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.5

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 200 nM for a 2x working solution).

-

Dilute the enzyme preparation in Assay Buffer to the desired final concentration (e.g., 20 nM for a 2x working solution).

-

-

Assay Setup:

-

Add 50 µL of the 2x enzyme working solution to the wells of the microplate.

-

Include negative control wells containing 50 µL of Assay Buffer without the enzyme.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2x this compound working solution to all wells to start the reaction. The final volume should be 100 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~570 nm and emission set to ~580 nm.

-

Protocol 2: High-Throughput Screening for Inhibitors

This protocol is adapted for screening a compound library for inhibitors of a target esterase or lipase.

Materials:

-

Same as Protocol 1

-

Compound library dissolved in DMSO

-

Positive control inhibitor (if available)

-

Automated liquid handling system (recommended)

Procedure:

-

Prepare Assay Plate:

-

Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate.

-

Include control wells:

-

Negative Control (0% inhibition): Wells with DMSO only.

-

Positive Control (100% inhibition): Wells with a known inhibitor at a concentration that gives maximal inhibition.

-

-

-

Add Enzyme:

-

Add 50 µL of the 2x enzyme working solution to all wells.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2x this compound working solution to all wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme for a time that falls within the linear phase of the reaction in the negative control wells.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

Calculate the Z'-factor to assess the quality of the HTS assay.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.

-

Conclusion

The this compound assay provides a powerful and versatile tool for the high-throughput screening and characterization of esterases and lipases. Its simplicity, robustness, and high sensitivity make it an ideal choice for academic research and industrial drug discovery campaigns. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this assay to accelerate their scientific discoveries.

References

Application Notes and Protocols for Resorufin Butyrate Cholinesterase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system and are significant targets in drug discovery for conditions such as Alzheimer's disease and myasthenia gravis. The Resorufin (B1680543) Butyrate (B1204436) Cholinesterase Assay is a sensitive and continuous fluorometric method for determining the activity of these enzymes. This assay relies on the enzymatic hydrolysis of the non-fluorescent substrate, resorufin butyrate, into the highly fluorescent product, resorufin. The rate of resorufin formation, measured by its fluorescence, is directly proportional to the cholinesterase activity.

Principle of the Assay

The core of this assay is the enzymatic reaction where cholinesterase cleaves the butyrate group from this compound. This cleavage releases resorufin, a compound that exhibits strong fluorescence with excitation and emission maxima around 570 nm and 580 nm, respectively.[1] This method offers high sensitivity, making it suitable for high-throughput screening of cholinesterase inhibitors.[2][3]

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| This compound | Purity >95% | -20°C, desiccated |

| Cholinesterase (AChE or BChE) | Specific activity should be known | -20°C or -80°C |

| Assay Buffer | Phosphate-Buffered Saline (PBS), pH 7.4-7.5 | 4°C |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ACS grade | Room Temperature |

| 96-well or 384-well black plates | Opaque walls, clear bottom recommended | Room Temperature |

| Fluorescence Microplate Reader | Capable of Ex/Em = 570/580 nm, with kinetic reading capability | - |

| Reagent Reservoirs | Sterile | Room Temperature |

| Multichannel Pipettes | Calibrated | Room Temperature |

Experimental Protocols

Reagent Preparation

a. This compound Stock Solution (e.g., 10 mM):

-

Dissolve an appropriate amount of this compound powder in anhydrous DMSO to prepare a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

b. Working Substrate Solution (e.g., 100 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Dilute the stock solution in Assay Buffer (PBS, pH 7.4) to the desired final working concentration. A typical starting concentration for the assay is between 10-100 µM. The final concentration in the well will be lower depending on the volumes added. For instance, a 2X working solution can be prepared.

c. Enzyme Stock Solution:

-

Prepare a high-concentration stock solution of the cholinesterase enzyme in Assay Buffer. The exact concentration will depend on the specific activity of the enzyme lot.

-

Store the enzyme stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

d. Working Enzyme Solution:

-

On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate for the duration of the assay. A 2X working solution is recommended for easy addition to the plate.

e. Inhibitor/Compound Solutions (for screening):

-

Dissolve test compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the compounds in Assay Buffer containing a final DMSO concentration consistent across all wells (typically ≤1%).

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank Wells: Add Assay Buffer only.

-

Negative Control Wells (No Enzyme): Add working substrate solution and Assay Buffer.

-

Positive Control Wells (No Inhibitor): Add working enzyme solution, working substrate solution, and Assay Buffer (with DMSO if inhibitors are used).

-

Inhibitor/Test Compound Wells: Add working enzyme solution, working substrate solution, and the diluted test compound.

-

-

Reaction Assembly (Example for a 100 µL final volume):

-

Add 50 µL of the 2X working enzyme solution to the appropriate wells of the black microplate. For control wells without enzyme, add 50 µL of Assay Buffer.

-

If testing inhibitors, add a specific volume of the compound dilution (e.g., 10 µL) and an appropriate volume of Assay Buffer to bring the pre-incubation volume to 50 µL. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

To initiate the enzymatic reaction, add 50 µL of the 2X working substrate solution to all wells.

-

Mix the contents of the wells gently, avoiding bubbles.

-

-

Data Acquisition:

-

Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C, 30°C, or 37°C).

-

Measure the fluorescence intensity kinetically at an excitation wavelength of ~570 nm and an emission wavelength of ~580 nm.

-

Record data every 30-60 seconds for a period of 15-60 minutes. Ensure the reaction rate remains linear during this period.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, plot fluorescence intensity against time.

-

Determine the slope of the linear portion of the curve. This slope represents the reaction rate (RFU/min).

-

-

Correct for Background Fluorescence:

-

Subtract the average reaction rate of the blank wells from the rates of all other wells.

-

-

Calculate Percent Inhibition (for inhibitor screening):

-

% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Positive Control Well)] * 100

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

-

Data Presentation

Table 1: Example Plate Layout for an IC50 Determination

| Well | Compound 1 (µM) | Compound 2 (µM) | Controls |

| A | 100 | 100 | Positive Control |

| B | 50 | 50 | Positive Control |

| C | 25 | 25 | Positive Control |

| D | 12.5 | 12.5 | Negative Control |

| E | 6.25 | 6.25 | Negative Control |

| F | 3.125 | 3.125 | Negative Control |

| G | 1.56 | 1.56 | Blank |

| H | 0.78 | 0.78 | Blank |

Table 2: Summary of Kinetic Data and Inhibition

| Compound | Concentration (µM) | Average Rate (RFU/min) | Std. Deviation | % Inhibition |

| Control | 0 | 587.3 | 25.1 | 0 |

| Compound 1 | 0.78 | 550.1 | 22.4 | 6.3 |

| 1.56 | 498.7 | 19.8 | 15.1 | |

| 3.125 | 385.2 | 15.3 | 34.4 | |

| 6.25 | 290.5 | 11.6 | 50.5 | |

| 12.5 | 180.9 | 9.7 | 69.2 | |

| 25 | 95.4 | 5.8 | 83.8 | |

| 50 | 45.1 | 3.1 | 92.3 | |

| 100 | 20.6 | 1.9 | 96.5 |

Visualizations

References

Application Notes and Protocols for Kinetic Measurements of Enzyme Activity with Resorufin Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorufin (B1680543) butyrate (B1204436) is a fluorogenic substrate widely employed for the kinetic analysis of various hydrolytic enzymes, including triglyceride lipases, cholinesterases, and carboxylesterases.[1][2] The assay's principle lies in the enzymatic cleavage of the butyrate group from the non-fluorescent resorufin butyrate molecule, which releases the highly fluorescent product, resorufin. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for sensitive and continuous monitoring of the reaction kinetics.[3] This method is particularly advantageous for high-throughput screening (HTS) of enzyme inhibitors and activators due to its simplicity, robustness, and the longer excitation and emission wavelengths of resorufin, which minimize interference from autofluorescent compounds often found in small-molecule libraries.[4][5]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in this compound, catalyzed by a hydrolase enzyme. This process yields butyric acid and the fluorescent molecule resorufin. The fluorescence of resorufin can be measured over time to determine the reaction velocity.

Caption: Enzymatic hydrolysis of this compound.

Applications

-

Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

High-Throughput Screening (HTS): Screening of large compound libraries for potential enzyme inhibitors or activators.

-

Drug Discovery: Characterization of the inhibitory potency of compounds (e.g., IC50 determination) targeting lipases and esterases.

-

Enzyme Characterization: Studying the activity of purified or recombinant enzymes.

Quantitative Data Summary

The following tables summarize typical experimental conditions and kinetic parameters obtained from studies using this compound.

Table 1: Typical Assay Conditions for Bovine Lipoprotein Lipase (bLPL)

| Parameter | Value | Reference |

| Enzyme | Bovine Lipoprotein Lipase (bLPL) | |

| Substrate | This compound | |

| Buffer | Phosphate-Buffered Saline (PBS), pH 7.5 | |

| Co-solvent | 5% DMSO | |

| Enzyme Concentration | 10-12 nM | |

| Substrate Concentration | 2.3 µM (for kinetics), 100 nM (for HTS) | |

| Excitation Wavelength | 500-570 nm | |

| Emission Wavelength | 580-593 nm | |

| Assay Format | 384-well plate |

Table 2: Kinetic Parameters for Bovine Lipoprotein Lipase (bLPL) with this compound

| Parameter | Value | Notes | Reference |

| Km (Michaelis-Menten constant) | ~40 µM | Estimated value, as full saturation was not achieved due to substrate insolubility at higher concentrations. | |

| Z'-factor (for HTS) | > 0.8 | Indicates a robust and reliable assay for screening purposes. |

Experimental Protocols

Protocol 1: General Kinetic Measurement of Lipase/Esterase Activity

This protocol provides a general procedure for determining the kinetic activity of a purified enzyme.

Materials:

-

Purified enzyme (e.g., lipoprotein lipase, carboxylesterase)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.5)

-

96-well or 384-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light.

-

Prepare a working solution of the enzyme: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate over the desired time course.

-

Prepare substrate dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the kinetic analysis (e.g., 0-200 µM). Note that concentrations above 187.5 µM may have solubility issues.

-

Set up the assay plate:

-

Add a fixed volume of the enzyme working solution to each well.

-

To initiate the reaction, add a corresponding volume of the substrate dilution to each well.

-

Include control wells:

-

No enzyme control: Add assay buffer instead of the enzyme solution to measure background substrate hydrolysis.

-

No substrate control: Add assay buffer instead of the substrate solution to measure background fluorescence.

-

-

-

Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 570 nm, Em: 580 nm).

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Caption: General workflow for a kinetic enzyme assay.

Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors